molecular formula C8H6OS B1219695 Benzo[b]thiophene-4-ol CAS No. 3610-02-4

Benzo[b]thiophene-4-ol

Cat. No. B1219695
Key on ui cas rn: 3610-02-4
M. Wt: 150.2 g/mol
InChI Key: BMRZGYNNZTVECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06900216B2

Procedure details

Phenyltrimethylammonium tribromide (11.4 g) was added in portions under nitrogen at ambient temperature over 35 minutes to a stirred solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (4.6 g) in tetrahydrofuran (45 ml), the mixture was stirred for 1 hour and allowed to stand at ambient temperature overnight, then it was filtered and the solvent was removed in vacuo. The residue was dissolved in dimethylformamide (20 ml), the solution was added under nitrogen to a suspension of lithium carbonate (8.2 g) in dimethylformamide (50 ml), the mixture was heated under reflux for 4 hours, then it was cooled to ambient temperature and added to 10% aqueous acetic acid solution (500 ml). The product was extracted into dichloromethane (3×100 ml) and the combined extracts were washed with water (3×100 ml), dried (MgSO4), and the solvent was removed in vacuo. The residue was purified by flash chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give benzo[b]thiophen-4-ol (4 g) as a white solid which was used without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[S:34]1[CH:38]=[CH:37][C:36]2[C:39](=[O:43])[CH2:40][CH2:41][CH2:42][C:35]1=2>O1CCCC1>[S:34]1[CH:38]=[CH:37][C:36]2[C:39]([OH:43])=[CH:40][CH:41]=[CH:42][C:35]1=2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Name
Quantity
4.6 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)=O
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethylformamide (20 ml)
ADDITION
Type
ADDITION
Details
the solution was added under nitrogen to a suspension of lithium carbonate (8.2 g) in dimethylformamide (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
added to 10% aqueous acetic acid solution (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×100 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.